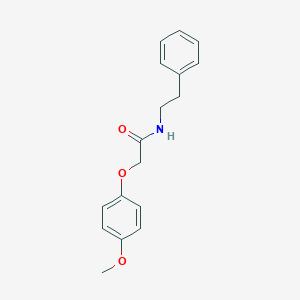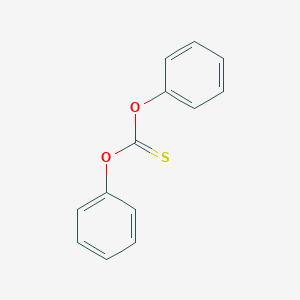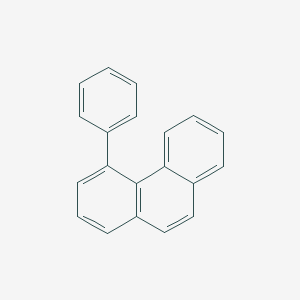
4-Phenylphenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) that consists of a phenanthrene ring system with a phenyl group attached to it. It is widely used in various scientific research applications due to its unique physical and chemical properties.
Mécanisme D'action
The mechanism of action of 4-Phenylphenanthrene is not well understood. However, it is believed to interact with DNA and other biomolecules through intercalation, hydrogen bonding, and π-π stacking interactions. It can also undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause damage.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Phenylphenanthrene are dependent on the dose and exposure duration. At low doses, it has been shown to induce DNA damage and inhibit DNA repair mechanisms. At high doses, it can cause cell death and organ toxicity. It has also been shown to induce oxidative stress and inflammation in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Phenylphenanthrene in lab experiments is its availability and low cost. It is also a well-characterized compound with known physical and chemical properties. However, its low solubility in water and organic solvents can limit its use in certain experiments. Additionally, its toxicity and potential for DNA damage must be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for the study of 4-Phenylphenanthrene. One area of interest is the development of new synthetic methods for the production of derivatives with improved solubility and bioactivity. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, the study of its environmental fate and toxicity can provide valuable insights into the impact of 4-Phenylphenanthrenes on human health and the environment.
Méthodes De Synthèse
The synthesis of 4-Phenylphenanthrene involves the condensation reaction of phenylacetylene and 1,2-dibromobenzene in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds through a series of elimination and coupling steps to yield the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-Phenylphenanthrene has been extensively used in various scientific research applications. It is used as a fluorescent probe for the detection of DNA damage and repair, as it can intercalate into the DNA helix and emit fluorescence upon excitation. It is also used as a model compound for the study of 4-Phenylphenanthrene metabolism and toxicity, as it represents a common structural motif found in many environmental pollutants. Additionally, it has been used as a starting material for the synthesis of various biologically active compounds.
Propriétés
Numéro CAS |
4325-78-4 |
|---|---|
Nom du produit |
4-Phenylphenanthrene |
Formule moléculaire |
C20H14 |
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
4-phenylphenanthrene |
InChI |
InChI=1S/C20H14/c1-2-7-15(8-3-1)19-12-6-10-17-14-13-16-9-4-5-11-18(16)20(17)19/h1-14H |
Clé InChI |
LNKYQOVOBUHJOK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C4=CC=CC=C4C=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC3=C2C4=CC=CC=C4C=C3 |
Autres numéros CAS |
4325-78-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



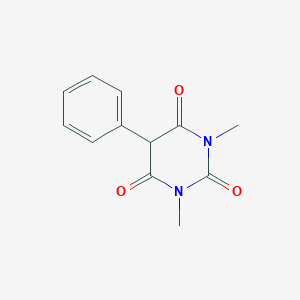
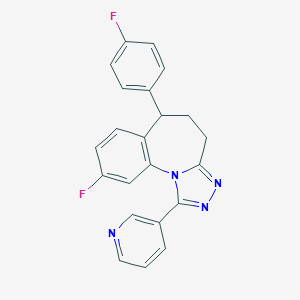
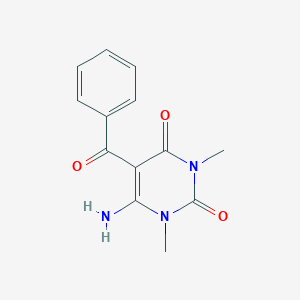
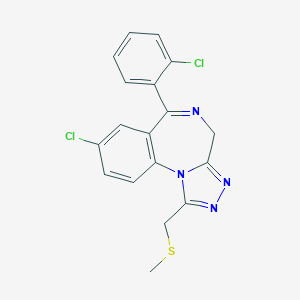
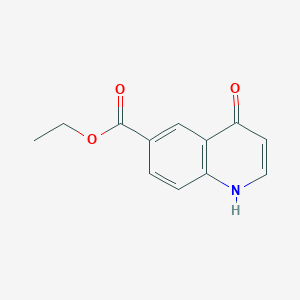
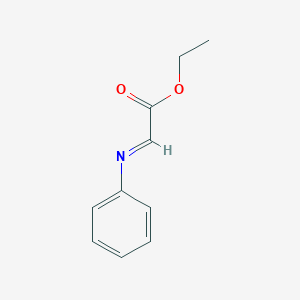
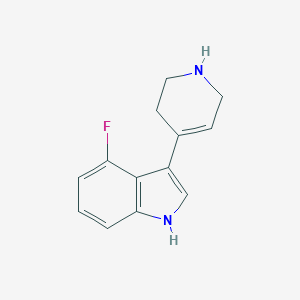
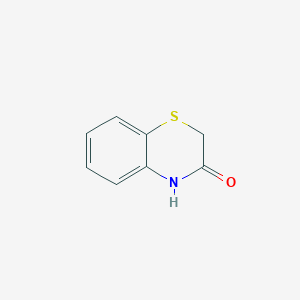
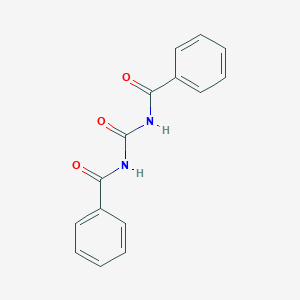
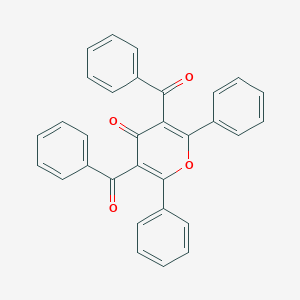
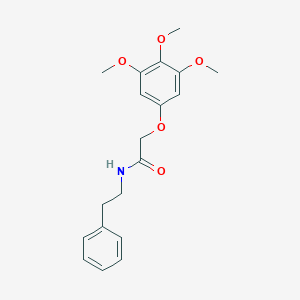
![Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid](/img/structure/B188639.png)
